molecular formula C29H27NO6 B15099267 4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15099267
M. Wt: 485.5 g/mol
InChI Key: UHECEFUCLBYUNP-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrolone derivative characterized by a complex heterocyclic framework. Its structure includes:

  • Position 1: A furan-2-ylmethyl group, contributing to electron-rich aromatic interactions.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
  • Position 4: A 1-benzofuran-2-ylcarbonyl moiety, providing a planar aromatic system for π-π stacking and hydrophobic interactions.
  • Position 5: A 4-(pentyloxy)phenyl substituent, introducing a flexible alkoxy chain that enhances lipophilicity and modulates membrane permeability .

This compound’s design leverages the pyrrol-2-one core, a scaffold known for diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2-(4-pentoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H27NO6/c1-2-3-6-15-34-21-13-11-19(12-14-21)26-25(27(31)24-17-20-8-4-5-10-23(20)36-24)28(32)29(33)30(26)18-22-9-7-16-35-22/h4-5,7-14,16-17,26,32H,2-3,6,15,18H2,1H3

InChI Key

UHECEFUCLBYUNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety, a furan ring, and a pyrrolone core, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C25H19NO5C_{25}H_{19}NO_{5}, with a molecular weight of approximately 429.5 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Structural Features

FeatureDescription
Benzofuran moiety Provides potential for antimicrobial activity
Furan ring Enhances reactivity and interaction with biological systems
Pyrrolone core Contributes to the compound's stability and biological effects

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit various antimicrobial activities. For instance, benzofuran derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of benzofuran derivatives:

  • Compound Tested: (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime
  • Microorganisms: S. aureus, E. coli
  • Results: The compound demonstrated significant antimicrobial activity, highlighting the potential of benzofuran-containing compounds in drug development .

Antifungal Activity

The antifungal properties of similar compounds have also been documented. For example, benzofuran derivatives exhibited potent antifungal activity against various species such as Candida krusei and Aspergillus niger .

Table: Antifungal Activity of Benzofuran Derivatives

CompoundTarget FungiMIC (μg/mL)
Compound AC. krusei1.6
Compound BA. niger12.5
Compound CC. neoformans6.0

Cytotoxicity and Anticancer Potential

Recent studies have explored the anticancer potential of benzofuran derivatives, including those structurally related to our compound of interest. For example, derivatives have shown cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction .

Research Findings on Anticancer Activity

A screening study identified several benzofuran derivatives with notable anticancer activity:

  • Method: Multicellular spheroid screening
  • Findings: Compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines.

The biological activities of this compound may involve several mechanisms:

  • Enzyme Inhibition: Interactions with key enzymes involved in microbial metabolism.
  • Membrane Disruption: Alteration of microbial cell membranes leading to increased permeability.
  • DNA Interaction: Binding to DNA or RNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparisons with analogous pyrrol-2-one derivatives (Table 1).

Table 1: Structural Comparison of Pyrrol-2-one Derivatives

Compound ID Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Features
Target Furan-2-ylmethyl 1-Benzofuran-2-ylcarbonyl 4-(Pentyloxy)phenyl Long alkoxy chain enhances lipophilicity; benzofuran boosts aromatic interactions .
Compound 20 () 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl Bulky tert-butyl group increases steric hindrance; hydroxypropyl improves solubility .
Compound 21 () 2-Hydroxypropyl 4-Methylbenzoyl 4-Dimethylaminophenyl Dimethylamino group introduces electron-donating effects, altering electronic distribution .
(RN 623127-03-7) 3-Morpholinylpropyl 1-Benzofuran-2-ylcarbonyl 3-Ethoxyphenyl Morpholinylpropyl enhances polarity; ethoxy group reduces chain length compared to pentyloxy .
(MDL 4-butoxybenzoyl) Furan-2-ylmethyl 4-Butoxybenzoyl 4-(Pentyloxy)phenyl Butoxybenzoyl replaces benzofuran, reducing aromaticity but maintaining alkoxy lipophilicity .
(RN 618075-79-9) Furan-2-ylmethyl 3-Fluoro-4-methylbenzoyl 4-Hydroxyphenyl Fluorine atom enhances electronegativity; hydroxyl group increases hydrophilicity .
(RN 877645-98-2) 5-Methylisoxazol-3-yl 2-Furoyl 3-Pyridinyl Pyridinyl introduces basicity; isoxazole alters heterocyclic interactions .
(RN 505079-57-2) 3-Methoxypropyl 2-Furoyl 4-Hydroxy-3-methoxyphenyl Methoxypropyl and methoxyphenyl groups enhance metabolic stability via steric protection .

Key Findings

Substituent Effects on Lipophilicity :

  • The target compound’s pentyloxy chain (logP ~5.2 estimated) confers higher lipophilicity than analogs with shorter chains (e.g., butoxy in , logP ~4.8) or polar groups (e.g., hydroxyl in , logP ~3.9) .
  • Bulky substituents like tert-butyl (Compound 20) further elevate logP but may reduce solubility .

Aromatic Interactions :

  • The benzofuran-2-ylcarbonyl group (target) exhibits stronger π-π stacking than benzoyl () or furoyl () groups, as shown in molecular docking studies .
  • Pyridinyl () and morpholinyl () substituents introduce hydrogen-bonding or charge-transfer interactions absent in the target compound .

Metabolic Stability :

  • Methoxypropyl () and morpholinyl () groups resist oxidative metabolism better than hydroxypropyl (Compounds 20–21), suggesting the target’s furan-2-ylmethyl group may require structural optimization for prolonged half-life .

Biological Activity: While specific data for the target compound are unavailable, analogs with dimethylamino (Compound 21) or fluorine () substituents show enhanced kinase inhibition (IC50: 0.8–2.1 μM) compared to non-polar variants (IC50: 3.5–5.0 μM) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor aldehydes and amines, similar to methods used for structurally related pyrrol-2-ones. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with substituted benzaldehydes (e.g., 4-pentyloxybenzaldehyde) under basic conditions (e.g., KOH/EtOH) yields the target scaffold. Reaction time and temperature significantly affect yield; shorter reaction times (3–5 hours) at room temperature may reduce side-product formation . Characterization via 1H/13C NMR, FTIR, and HRMS is critical to confirm purity and regiochemistry .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?

  • Methodological Answer : Discrepancies in NMR signals (e.g., hydroxy proton broadening or unexpected coupling patterns) often arise from dynamic equilibria (e.g., keto-enol tautomerism). To resolve this:

  • Use deuterated DMSO-d6 to stabilize hydrogen-bonded protons.
  • Compare experimental shifts with DFT-calculated NMR spectra for tautomeric forms .
  • Perform variable-temperature NMR to observe shifts in equilibrium states .

Advanced Research Questions

Q. What experimental design strategies optimize substituent effects on biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogues with systematic substitutions (e.g., replacing the pentyloxy group with methoxy or tert-butyl groups) to study hydrophobic/hydrophilic balance .
  • Step 2 : Use Design of Experiments (DoE) to evaluate interactions between substituents and biological activity. For example, a 2k factorial design can assess the impact of substituent polarity and steric bulk on enzyme inhibition .
  • Case Study : In related compounds, bulky aryl groups at position 5 enhance binding affinity to hydrophobic enzyme pockets, while polar groups (e.g., hydroxyl) improve solubility .

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction to resolve absolute stereochemistry and hydrogen-bonding networks .
  • Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-311++G** basis sets). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking) that influence solid-state vs. solution-phase conformations .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Electrophilicity : Calculate electrophilicity index (ω) using DFT-derived HOMO/LUMO energies. High ω values (>2.5 eV) suggest susceptibility to nucleophilic attack at the benzofuran carbonyl group .
  • Nucleophilicity : Use Fukui functions (f⁻) to identify reactive sites. For example, the pyrrolone oxygen and hydroxy group exhibit high f⁻ values, indicating nucleophilic character .

Q. How can flow chemistry improve the scalability and safety of synthesis?

  • Methodological Answer :

  • Implement continuous-flow reactors for hazardous steps (e.g., Swern oxidations or cyclizations). Benefits include precise temperature control and reduced exposure to toxic intermediates .
  • Use microfluidic devices to optimize mixing efficiency and reaction time. For example, a residence time of <2 minutes in a flow reactor improved yield by 15% in analogous pyrrolone syntheses .

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